molecular formula C14H16O6 B2808377 4-(Acryloyloxy)butyl 2,5-Dihydroxybenzoate CAS No. 1401243-64-8

4-(Acryloyloxy)butyl 2,5-Dihydroxybenzoate

Cat. No.: B2808377
CAS No.: 1401243-64-8
M. Wt: 280.276
InChI Key: ZLJOIMZFVJERRB-UHFFFAOYSA-N
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Description

4-(Acryloyloxy)butyl 2,5-Dihydroxybenzoate is a chemical compound with the molecular formula C14H16O6 and a molecular weight of 280.27 g/mol. This compound is known for its unique structure, which combines an acryloyloxy group with a dihydroxybenzoate moiety. It is primarily used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

The synthesis of 4-(Acryloyloxy)butyl 2,5-Dihydroxybenzoate typically involves the esterification of 2,5-dihydroxybenzoic acid with 4-(acryloyloxy)butanol. The reaction is often catalyzed by dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane. The reaction is carried out at room temperature for 24 hours, followed by purification through column chromatography .

Chemical Reactions Analysis

4-(Acryloyloxy)butyl 2,5-Dihydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the acryloyloxy group to a hydroxyl group.

    Substitution: The hydroxyl groups on the benzoate moiety can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides.

Scientific Research Applications

4-(Acryloyloxy)butyl 2,5-Dihydroxybenzoate is utilized in various fields of scientific research:

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.

    Biology: The compound is studied for its potential antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent.

    Industry: It is used in the production of specialty coatings and adhesives

Mechanism of Action

The mechanism of action of 4-(Acryloyloxy)butyl 2,5-Dihydroxybenzoate involves its interaction with various molecular targets. The acryloyloxy group can undergo polymerization, forming cross-linked networks that are useful in material science. The dihydroxybenzoate moiety can chelate metal ions, making it useful in catalysis and as an antioxidant .

Comparison with Similar Compounds

Similar compounds to 4-(Acryloyloxy)butyl 2,5-Dihydroxybenzoate include:

    4-(Acryloyloxy)butyl 3,4-Dihydroxybenzoate: Similar structure but different hydroxyl group positions.

    4-(Methacryloyloxy)butyl 2,5-Dihydroxybenzoate: Contains a methacryloyloxy group instead of an acryloyloxy group.

    4-(Acryloyloxy)butyl 2,4-Dihydroxybenzoate: Different hydroxyl group positions on the benzoate moiety. These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their functional groups and hydroxyl positions

Properties

IUPAC Name

4-prop-2-enoyloxybutyl 2,5-dihydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O6/c1-2-13(17)19-7-3-4-8-20-14(18)11-9-10(15)5-6-12(11)16/h2,5-6,9,15-16H,1,3-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJOIMZFVJERRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCCOC(=O)C1=C(C=CC(=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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